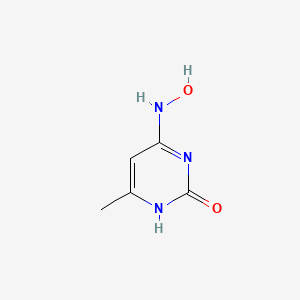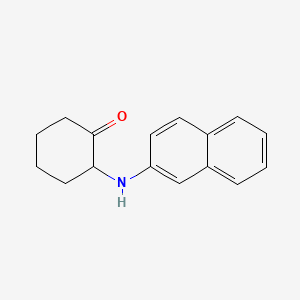![molecular formula C15H29NO3 B14734372 [1-(butylamino)-1-oxopropan-2-yl] 2-ethylhexanoate CAS No. 6288-24-0](/img/structure/B14734372.png)
[1-(butylamino)-1-oxopropan-2-yl] 2-ethylhexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(butylamino)-1-oxopropan-2-yl] 2-ethylhexanoate: is an organic compound with a complex structure that includes both an amide and an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1-(butylamino)-1-oxopropan-2-yl] 2-ethylhexanoate typically involves the reaction of 2-ethylhexanoic acid with an appropriate amine and a propanoyl chloride derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include 2-ethylhexanoic acid, butylamine, and propanoyl chloride. The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to ensure high-quality production.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine and ester functional groups. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can target the carbonyl groups in the compound, using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group, with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or amides.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or esters.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [1-(butylamino)-1-oxopropan-2-yl] 2-ethylhexanoate is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. Its amide and ester groups make it a candidate for studying enzyme-substrate interactions and protein binding.
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development and pharmaceutical research.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other industrial products.
Mecanismo De Acción
The mechanism of action of [1-(butylamino)-1-oxopropan-2-yl] 2-ethylhexanoate involves its interaction with specific molecular targets. The amide and ester groups in the compound allow it to form hydrogen bonds and other interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
- [1-(butylamino)-1-oxopropan-2-yl] 2-methylhexanoate
- [1-(butylamino)-1-oxopropan-2-yl] 2-ethylpentanoate
- [1-(butylamino)-1-oxopropan-2-yl] 2-ethylheptanoate
Comparison: Compared to similar compounds, [1-(butylamino)-1-oxopropan-2-yl] 2-ethylhexanoate is unique due to its specific combination of functional groups and molecular structure. This uniqueness allows it to have distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
6288-24-0 |
|---|---|
Fórmula molecular |
C15H29NO3 |
Peso molecular |
271.40 g/mol |
Nombre IUPAC |
[1-(butylamino)-1-oxopropan-2-yl] 2-ethylhexanoate |
InChI |
InChI=1S/C15H29NO3/c1-5-8-10-13(7-3)15(18)19-12(4)14(17)16-11-9-6-2/h12-13H,5-11H2,1-4H3,(H,16,17) |
Clave InChI |
IMTQNAUQUGWYPP-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)C(=O)OC(C)C(=O)NCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


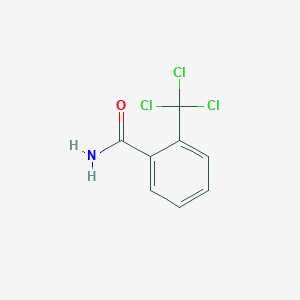
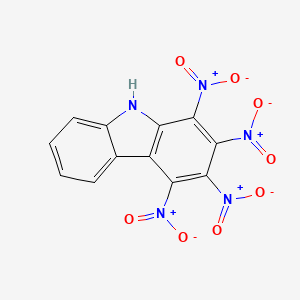
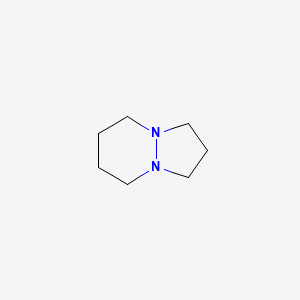
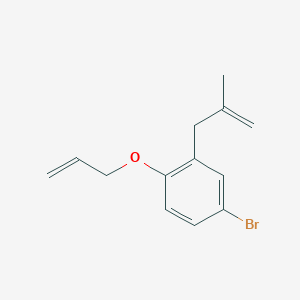

![Methyl 2-[nitro(phenyl)methyl]-4-oxo-4-phenylbutanoate](/img/structure/B14734323.png)
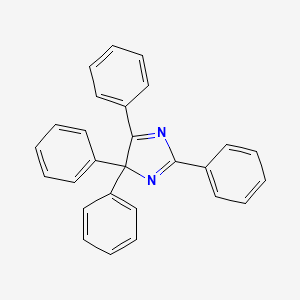

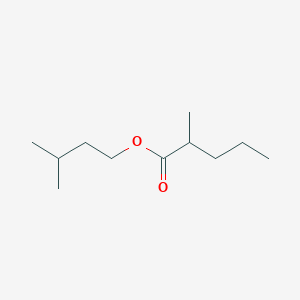
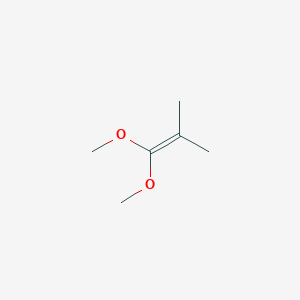

![N,N'-dimethyl-1-(3-nitrophenyl)-N-[(E)-(3-nitrophenyl)methylideneamino]-N'-[(Z)-(3-nitrophenyl)methylideneamino]methanediamine](/img/structure/B14734357.png)
